1-((4-Iodobutoxy)methyl)-4-methoxybenzene
Description
1-((4-Iodobutoxy)methyl)-4-methoxybenzene is an iodinated aromatic ether with a methoxy-substituted benzene core and a 4-iodobutoxymethyl side chain. The compound is synthesized via nucleophilic substitution reactions, as demonstrated by the reaction of 4-methoxybenzyl derivatives with 1,4-diiodobutane or analogous alkylating agents. A reported synthesis () achieved a 91% yield using 1,4-dibromobutane and potassium iodide under optimized conditions, producing a colorless liquid. Key structural features include:
- Molecular formula: C₁₂H₁₅IO₂
- 1H-NMR data (CDCl₃, 300 MHz): δ 1.80–2.12 (m, 4H, OCH₂CH₂CH₂CH₂I), 3.26 (t, 2H, J = 6.8 Hz, CH₂I), 3.77 (s, 3H, OCH₃), 3.93 (t, 2H, J = 6.1 Hz, OCH₂), 6.83 (s, 4H, aromatic protons) .
This compound is frequently employed as an intermediate in organic synthesis, particularly for constructing glycoside derivatives or functionalized aromatic systems ().
Properties
IUPAC Name |
1-(4-iodobutoxymethyl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IO2/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h4-7H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVGTGOQXZXYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Iodobutoxy)methyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl alcohol with 1-iodobutane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The process involves heating the reaction mixture to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Iodobutoxy)methyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobutoxy group can be replaced by other nucleophiles, leading to the formation of different substituted derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Aldehydes, carboxylic acids, or ketones.
Reduction Reactions: Alcohols or alkanes.
Scientific Research Applications
1-((4-Iodobutoxy)methyl)-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as liquid crystals and polymers.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-((4-Iodobutoxy)methyl)-4-methoxybenzene involves its interaction with specific molecular targets. The iodobutoxy group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-((4-Iodobutoxy)methyl)-4-methoxybenzene and Analogues
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic and Physical Property Comparison
| Compound Name | 1H-NMR Features (Key Peaks) | Melting Point/Physical State | Applications |
|---|---|---|---|
| This compound | δ 3.26 (CH₂I), 6.83 (aromatic protons) | Colorless liquid | Glycoside synthesis, intermediates |
| 1-(3-Fluorobutyl)-4-methoxybenzene | δ 4.42 (CH₂F, dt, J = 47.6, 6.0 Hz) | Not reported | Fluorinated drug candidates |
| 1-((Butylsulfonyl)methyl)-4-methoxybenzene | δ 3.00–3.10 (SO₂CH₂), 7.25–7.35 (aromatic) | Off-white solid (mp 78–79°C) | SOCE assay probes, sulfone chemistry |
- Fluorinated Analogues : 1-(3-Fluorobutyl)-4-methoxybenzene () benefits from fluorine’s electronegativity, enhancing metabolic stability in medicinal chemistry contexts .
- Brominated Derivatives : 1-(Bromomethyl)-4-methoxybenzene () is a key electrophile in homologation reactions but requires stabilization with K₂CO₃ due to bromine’s reactivity .
Biological Activity
1-((4-Iodobutoxy)methyl)-4-methoxybenzene, a compound with notable structural characteristics, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse sources to highlight its pharmacological relevance.
Chemical Structure and Properties
This compound is characterized by the presence of an iodobutoxy group and a methoxy group attached to a benzene ring. Its molecular formula is , and it possesses unique properties that may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anticancer, and other pharmacological properties. Below are the key findings:
Antimicrobial Activity
This compound has shown promising antimicrobial properties against several bacterial strains. In studies assessing its efficacy:
- Minimum Inhibitory Concentration (MIC) values indicated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Comparative analysis demonstrated that the compound's activity often surpassed that of standard antibiotics like ampicillin.
| Bacterial Strain | MIC (mg/mL) | Comparison to Ampicillin |
|---|---|---|
| Staphylococcus aureus | 0.015 | More potent |
| Escherichia coli | 0.030 | Comparable |
| Enterobacter cloacae | 0.004 | Significantly more potent |
| Bacillus cereus | 0.008 | More potent |
Anticancer Activity
Research has indicated that this compound may possess anticancer properties, particularly against certain cancer cell lines:
- In vitro studies revealed that it inhibits cell proliferation in breast cancer (MDA-MB-468) cells with GI50 values indicating significant potency.
| Cell Line | GI50 (µM) | Reference Compound |
|---|---|---|
| MDA-MB-468 | 6.57 | Gefitinib |
| MDA-MB-231 | 8.34 | Doxorubicin |
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest:
- Inhibition of key enzymes involved in bacterial cell wall synthesis.
- Induction of apoptosis in cancer cells through pathways involving reactive oxygen species (ROS).
Case Studies
Several case studies have illustrated the compound's potential in therapeutic applications:
- Case Study on Antimicrobial Efficacy : A study conducted on a series of derivatives demonstrated enhanced antimicrobial activity with modifications to the iodobutoxy group, suggesting structure-activity relationships (SAR) that can guide future drug design.
- Case Study on Cancer Cell Lines : A comparative study showed that the compound's derivatives exhibited varied efficacy against different cancer cell lines, highlighting the importance of substituent groups in modulating biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
